PNP Kinetics: MESG vs. Inosine
7-Methyl-6-thioguanosine (MESG) exhibits distinct kinetic parameters when compared to the natural PNP substrate inosine, particularly in the context of Plasmodium falciparum PNP (PfPNP). The data reveals a significantly higher kcat for MESG, indicating a faster turnover rate for the enzyme-substrate complex. This difference is critical for assay sensitivity and the ability to detect Pi in real-time kinetic measurements. [1]
| Evidence Dimension | PNP Enzyme Kinetics (PfPNP) |
|---|---|
| Target Compound Data | KM = 131 μM; kcat = 2.4 s⁻¹; kcat/KM = 1.8 × 10⁻⁴ M⁻¹s⁻¹ |
| Comparator Or Baseline | Inosine: KM = 17 μM; kcat = 1.2 s⁻¹; kcat/KM = 7 × 10⁻⁴ M⁻¹s⁻¹ |
| Quantified Difference | 2-fold higher kcat for MESG (2.4 s⁻¹ vs 1.2 s⁻¹) and a 3.9-fold lower catalytic efficiency (kcat/KM) for MESG, driven by a higher KM. |
| Conditions | Recombinant Plasmodium falciparum PNP (PfPNP) in a steady-state kinetic assay. |
Why This Matters
The 2-fold higher kcat of MESG over inosine provides superior signal generation capacity for a given enzyme concentration, making MESG a more sensitive reporter substrate for quantifying low levels of Pi-producing enzymes in continuous assays.
- [1] Holanda, R. J., Martins, G. G., Garay, A. F. G., de Lima, A. M., Teles, C. B. G., Zanchi, F. B., & Soares, A. M. (2020). Plasmodium falciparum purine nucleoside phosphorylase as a model in the search for new inhibitors by high throughput screening. International Journal of Biological Macromolecules, 165(Pt B), 1832-1841. View Source
